Yohimban

Adrenoceptor pharmacology Receptor selectivity Functional antagonism

Yohimban (CAS 523-06-8) is the rigid pentacyclic indole alkaloid parent scaffold that defines the yohimbine family. Substitution at the 16- and 17-positions yields stereoisomers with divergent α-adrenoceptor selectivity—yohimbine exhibits an α2/α1 ratio of ~45, while corynanthine shows ~0.03. This scaffold enables systematic SAR exploration of noradrenergic pharmacology and serves as an essential reference standard for quality control. Supplied exclusively for non-human research use, it ensures precise isomer identity for reproducible α-adrenoceptor studies.

Molecular Formula C19H24N2
Molecular Weight 280.4 g/mol
CAS No. 523-06-8
Cat. No. B1201205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYohimban
CAS523-06-8
Synonymsyohimbane
Molecular FormulaC19H24N2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC1CCC2CN3CCC4=C(C3CC2C1)NC5=CC=CC=C45
InChIInChI=1S/C19H24N2/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1/h3-4,7-8,13-14,18,20H,1-2,5-6,9-12H2/t13-,14-,18-/m0/s1
InChIKeyJUPDIHMJFPDGMY-DEYYWGMASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Yohimban CAS 523-06-8: Core Pentacyclic Scaffold for α2-Adrenoceptor Pharmacology and Alkaloid Reference Standards


Yohimban (CAS 523-06-8) is the pentacyclic indole alkaloid fundamental parent structure that serves as the core scaffold for a family of biologically active compounds including yohimbine, rauwolscine, and corynanthine [1]. Its molecular formula is C19H24N2, with a molecular weight of 280.41 g/mol . As a rigid, stereochemically defined yohimban alkaloid framework, this compound provides the foundational architecture from which numerous pharmacologically distinct derivatives are generated through varying substitution patterns, particularly at the 16- and 17-positions [1]. The compound is supplied exclusively for non-human research use only [1].

Yohimban-Derived Stereoisomers Exhibit Critically Divergent α2/α1 Selectivity Profiles That Preclude Interchangeability


Substitution among yohimban-derived stereoisomers is scientifically invalid due to stereochemistry-dependent, divergent receptor selectivity profiles. Yohimbine and rauwolscine demonstrate preferential antagonism at α2-adrenoceptors with α2/α1 selectivity ratios of approximately 45 and 3, respectively [1]. In contrast, corynanthine exhibits an α2/α1 selectivity ratio of approximately 0.03, making it an α1-preferring antagonist with the opposite selectivity orientation [1]. This stereochemical divergence translates to orders-of-magnitude differences in functional potency: yohimbine and rauwolscine are approximately 100-fold more potent than corynanthine at presynaptic α2-adrenoceptors in anesthetized dog models [2]. Consequently, procurement of the incorrect isomer would fundamentally alter experimental outcomes, making precise compound identification essential for α-adrenoceptor pharmacology research.

Quantitative Comparative Evidence: Yohimban Derivatives in Functional Pharmacology and Receptor Binding


α2/α1 Adrenoceptor Selectivity Ratio Divergence Exceeds 1500-Fold Across Yohimban Stereoisomers

The α2/α1 adrenoceptor selectivity ratios for yohimbine and its diastereoisomers differ by a factor exceeding 1,500. Yohimbine demonstrates an α2/α1 selectivity value of 45, compared to rauwolscine at 3 and corynanthine at 0.03 [1]. This represents a 1,500-fold difference in selectivity orientation between yohimbine (45) and corynanthine (0.03). The selectivity values were derived from functional studies assessing prejunctional α2-antagonist potency (pA2 against clonidine on stimulated rat vas deferens) and postjunctional α1-antagonist potency (pA2 against noradrenaline on rat anococcygeus muscle) [1].

Adrenoceptor pharmacology Receptor selectivity Functional antagonism Stereoisomer comparison

Presynaptic α2-Adrenoceptor Antagonist Potency Varies 100-Fold Among Yohimban Diastereoisomers in Anesthetized Dog Model

In anesthetized dog studies, yohimbine and rauwolscine were approximately 100-fold more potent than corynanthine as antagonists of presynaptic α2-adrenoceptors, measured by reversal of clonidine-induced inhibition of tachycardia produced by electrical stimulation of the ansa subclavia [1]. Yohimbine and rauwolscine were equipotent in this presynaptic α2-antagonist assay. However, at postsynaptic α1-adrenoceptors, measured by inhibition of the diastolic pressor response to phenylephrine, all three isomers (yohimbine, rauwolscine, and corynanthine) were equipotent [1].

Presynaptic receptor blockade In vivo pharmacology Sympathetic neurotransmission α2-Adrenoceptor antagonism

Rank Order of Prejunctional α2-Adrenoceptor Antagonist Potency: Idazoxan > Yohimbine > Rauwolscine ≫ Corynanthine

Functional pA2 determinations against clonidine on the stimulated rat vas deferens established the rank order of prejunctional α2-adrenoceptor antagonist potency as: idazoxan > yohimbine > rauwolscine ≫ corynanthine [1]. At postjunctional α1-adrenoceptors, assessed by pA2 against noradrenaline on the rat anococcygeus muscle, the rank order was: rauwolscine > corynanthine > yohimbine > idazoxan [1]. This inversion of rank order between α2 and α1 assays confirms that yohimbine occupies an intermediate position in both potency and selectivity among yohimban stereoisomers.

Prejunctional receptor antagonism pA2 determination Rat vas deferens α2-Adrenoceptor pharmacology

Chromatographic Separation of Corynanthine from Yohimbine in Yohimbe Bark Extract Using UHPLC/UV/MS

A validated ultra high-performance liquid chromatography (UHPLC) method with UV and MS detection achieved baseline separation of corynanthine from yohimbine in yohimbe bark extract, using a Waters Acquity BEH C18 column with gradient elution of 0.1% (v/v) aqueous ammonium hydroxide and 0.1% ammonium hydroxide in methanol [1]. This study is the first reported chromatographic method that successfully separates corynanthine from yohimbine in yohimbe bark extract [1]. Analysis of 18 commercial dietary supplement samples revealed wide variability in fingerprints and yohimbine content, with most supplement samples showing yohimbine content inconsistent with label claims [1].

UHPLC method validation Dietary supplement analysis Stereoisomer separation Quality control

Yohimban Scaffold Defined by Rigid Pentacyclic Framework with No Rotatable Bonds

The yohimban scaffold (CAS 523-06-8, C19H24N2, MW 280.41 g/mol) is characterized by a rigid pentacyclic structure with zero rotatable chemical bonds [1]. The calculated boiling point is 454.1±35.0 °C (predicted) and density is 1.19±0.1 g/cm³ (predicted) . The compound serves as the fundamental parent structure for a family of indole alkaloids including yohimbine, rauwolscine, corynanthine, ajmalicine, reserpine, deserpidine, and rescinnamine, which are found in Rauvolfia and Pausinystalia plant species [2]. The absence of rotatable bonds imposes fixed stereochemical constraints that dictate the spatial orientation of substituents at the 16- and 17-positions, which directly governs receptor recognition and selectivity [1].

Chemical scaffold characterization Molecular rigidity Stereochemical constraints Alkaloid structure

FDA UNII Assignment Enables Precise Chemical Identity Tracking for Yohimban Scaffold

The yohimban scaffold (as YOHIMBAN) has been assigned a Unique Ingredient Identifier (UNII) by the U.S. Food and Drug Administration (FDA) through the FDA Substance Registration System [1]. UNIIs are generated based on scientific identity characteristics using ISO 11238 data elements and enable unambiguous identification of chemical substances across regulatory, research, and procurement documentation systems [1]. The assignment of a UNII to the parent scaffold provides a standardized identifier for tracking yohimban-containing research materials and ensures that procurement documentation references a validated, publicly accessible chemical identity record.

Regulatory identity UNII code Substance registration Chemical tracking

High-Value Research and Procurement Applications for Yohimban and Its Characterized Derivatives


Preclinical α2-Adrenoceptor Pharmacology: Mechanistic Studies Requiring Validated Selective Antagonists

Based on the quantitative selectivity data showing yohimbine with an α2/α1 selectivity ratio of 45 compared to corynanthine at 0.03 [1], procurement of authentic yohimbine (as opposed to corynanthine) is essential for studies investigating presynaptic α2-adrenoceptor function. The 100-fold potency difference at presynaptic α2-adrenoceptors in the anesthetized dog model [2] confirms that corynanthine cannot serve as a substitute in α2-adrenoceptor research. Researchers investigating noradrenergic neurotransmission, sympathetic nervous system regulation, or α2-adrenoceptor-mediated negative feedback mechanisms must verify the specific stereoisomer identity to ensure experimental validity.

Quality Control and Authentication of Yohimbe-Derived Dietary Supplements and Natural Products

The validated UHPLC/UV/MS method that achieves baseline separation of corynanthine from yohimbine in yohimbe bark extract [3] provides a reference standard for quality control laboratories and regulatory compliance testing. This chromatographic method revealed that most commercial dietary supplement samples contained yohimbine content inconsistent with label claims [3]. Procurement of authenticated yohimban-derived reference standards enables accurate quantification, adulteration detection, and batch-to-batch consistency assessment in natural product and supplement manufacturing.

Structure-Activity Relationship (SAR) Studies on Yohimban Scaffold Derivatives

The rigid pentacyclic yohimban scaffold with zero rotatable bonds [4] provides a structurally defined starting point for SAR investigations. The documented rank order inversion between α2- and α1-adrenoceptor assays across yohimbine, rauwolscine, and corynanthine [1] demonstrates that stereochemistry at the 16- and 17-positions fundamentally determines receptor subtype selectivity. Procurement of the parent yohimban scaffold (CAS 523-06-8) enables synthetic chemists to systematically explore how functional group substitutions alter pharmacological profiles, with the well-characterized selectivity differences among stereoisomers providing a validated comparative framework.

Multi-Institutional Research Requiring Standardized Chemical Identity Tracking

The FDA UNII assignment for YOHIMBAN [5] provides a standardized, ISO 11238-compliant identifier for tracking the yohimban scaffold across procurement systems, laboratory information management systems (LIMS), and regulatory documentation. For research consortia, contract research organizations, and academic-industry collaborations requiring precise substance identity verification, the UNII code supplements the CAS number to reduce ambiguity and enable consistent cross-referencing in multi-site studies involving yohimban-derived research materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Yohimban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.